1-羟基-N-甲基咔唑

描述

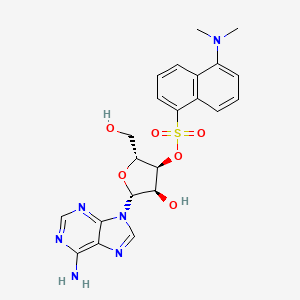

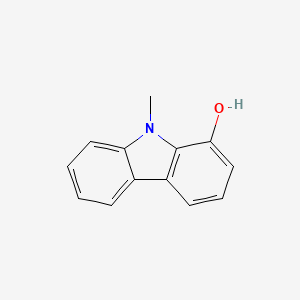

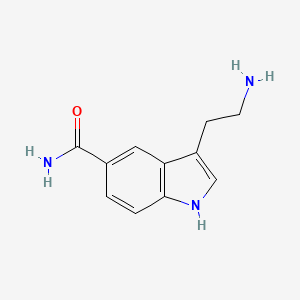

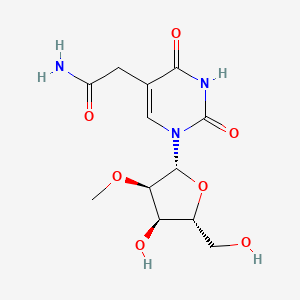

1-Hydroxy-N-methylcarbazole is a derivative of carbazole, which is an aromatic heterocyclic organic compound . It has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .

Synthesis Analysis

The synthesis of 1-Hydroxy-N-methylcarbazole involves several steps. The majority of carbazole derivatives are derived from 3-methylcarbazole as a common precursor . The tricyclic basic skeleton is formed via a prenylated 2-quinolone intermediate. The following steps are speculated to involve the formation of 2-prenylindole and cyclization of the prenyl side chain to generate 3-methylcarbazole . In vitro, N-Methylcarbazole is converted to four major metabolites: N-hydroxymethylcarbazole, 1-hydroxy-N-methylcarbazole, 2-hydroxy-N-methylcarbazole, and 3-hydroxy-N-methylcarbazole .Molecular Structure Analysis

The molecular structure of 1-Hydroxy-N-methylcarbazole is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole (equivalent to the 9a–4a double bond in indole) .Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .科学研究应用

抗炎应用

1-羟基-N-甲基咔唑,一种咔唑衍生物,在抗炎应用中显示出潜力。一项关注3-甲基咔唑的研究,与1-羟基-N-甲基咔唑密切相关,证明它们作为抗炎剂的有效性。发现这些化合物能够抑制不同刺激下活化的巨噬细胞释放促炎细胞因子,表明它们有潜力发展为抗炎药物(Taechowisan et al., 2012)。

生物碱生产中的合成和应用

已经在克拉量上合成了各种咔唑生物碱,包括类似于1-羟基-N-甲基咔唑的衍生物。这些生物碱,如2-羟基-3-甲基咔唑,具有显著的生物活性,并在药物化学中使用。这些化合物的高效合成路线增强了它们在各种应用中的可用性,包括制药(Dai et al., 2015)。

神经保护潜力

植物咔唑生物碱,包括类似于1-羟基-N-甲基咔唑的衍生物,已被发现具有潜在的神经保护活性。这些化合物存在于芸香科家族中,展示出显著的生物活性,并已被评估其在改善神经退行性疾病中的多靶点方法(Tan et al., 2022)。

抗肿瘤性质

咔唑衍生物,包括1-羟基-N-甲基咔唑,已被探索其抗肿瘤性质。一项合成新的b-融合咔唑作为潜在抗肿瘤剂的研究突出了这类化合物在癌症治疗研究中的相关性。合成的化合物具有先前开发的抗肿瘤化合物的核心结构(Haider et al., 2014)。

光物理性质

已经研究了咔唑衍生物的光物理性质,包括1-羟基-N-甲基咔唑,特别是它们与金属络合时的三重态寿命。一项研究表明,N-甲基咔唑在络合时三重态寿命显著减少,这在光化学和材料科学领域具有相关性(Burress et al., 2005)。

安全和危害

未来方向

The future directions of 1-Hydroxy-N-methylcarbazole research could involve exploring its potential applications in various fields such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Additionally, its antiplasmodial activity suggests potential for development as an antimalarial drug .

属性

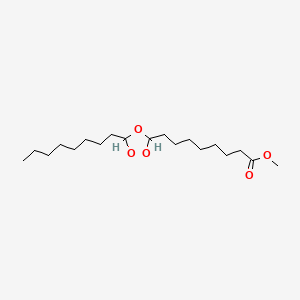

IUPAC Name |

9-methylcarbazol-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-14-11-7-3-2-5-9(11)10-6-4-8-12(15)13(10)14/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDHBQLNRAQGHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188043 | |

| Record name | 1-Hydroxy-N-methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-N-methylcarbazole | |

CAS RN |

3449-61-4 | |

| Record name | 1-Hydroxy-N-methylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-N-methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1209786.png)